molecular formula C12H11BrN2O2 B3032328 4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid CAS No. 1435804-39-9

4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B3032328
CAS No.: 1435804-39-9
M. Wt: 295.13
InChI Key: HSYVVJUNGUFCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid is a brominated pyrazole derivative characterized by a carboxylic acid group at the 5-position, a methyl group at the 1-position, and a p-tolyl (4-methylphenyl) substituent at the 3-position. This compound is of interest in medicinal chemistry, particularly in structure-activity relationship (SAR) studies for antiviral agents, as evidenced by its role in synthesizing analogs targeting viral polymerases . Its reactivity, particularly at the carboxylic acid group, enables further derivatization, such as conversion to acid chlorides for coupling reactions .

Properties

IUPAC Name

4-bromo-2-methyl-5-(4-methylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-7-3-5-8(6-4-7)10-9(13)11(12(16)17)15(2)14-10/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYVVJUNGUFCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2Br)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001162310
Record name 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-methyl-3-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435804-39-9
Record name 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-methyl-3-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1435804-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-methyl-3-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Design and Mechanistic Considerations

Retrosynthetic Analysis

The target molecule can be dissected into three key components: the pyrazole core, the p-tolyl substituent, and the carboxylic acid functionality. Retrosynthetically, two primary pathways emerge:

  • Late-stage functionalization : Construction of the pyrazole ring followed by sequential introduction of substituents.
  • Convergent synthesis : Pre-installation of substituents prior to pyrazole cyclization.

The first approach offers flexibility in modifying substitution patterns but risks competing reactions during halogenation. The second method enhances regiocontrol but requires carefully designed starting materials.

Pyrazole Ring Formation Strategies

Cyclocondensation of 1,3-Dicarbonyl Derivatives

Diethyl butynedioate serves as a versatile precursor for pyrazole synthesis. Reaction with methylhydrazine in ethanol at 80°C generates 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate intermediates. This method, while efficient for introducing the methyl and carboxylate groups, requires subsequent modifications to install the p-tolyl and bromine substituents.

Multi-Component Reactions

Recent advances utilize Ugi-type reactions to assemble the pyrazole core with pre-installed substituents. A prototype reaction involves:

  • p-Tolualdehyde
  • Methyl isocyanide
  • Ethyl propiolate
  • Hydrazine

This one-pot process achieves 62% yield in model systems but shows limited scalability due to competing imine formation.

Stepwise Synthetic Methodologies

Route A: Sequential Functionalization

Step 1: Synthesis of 1-Methyl-3-(p-Tolyl)-1H-Pyrazole-5-Carboxylate

Ethyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate  
↓ (CH3I, K2CO3, DMF)  
Ethyl 1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate (87% yield)  

Methylation occurs preferentially at the pyrazole nitrogen due to the electron-withdrawing carboxylate group.

Step 2: Bromination at Position 4
Two bromination protocols show promise:

Method Conditions Yield Selectivity
N-Bromosuccinimide (NBS) DCM, 0°C, 12h 73% 4-Br:5-Br = 9:1
Bromine AcOH, H2SO4 catalyst, 40°C, 6h 68% 4-Br:5-Br = 7:1

NBS in dichloromethane demonstrates superior regioselectivity, attributed to its electrophilic but less acidic nature compared to molecular bromine.

Step 3: Ester Hydrolysis
Saponification using NaOH in ethanol/water (3:1) at reflux provides the carboxylic acid in 95% yield. Critical parameters include:

  • NaOH concentration (2M optimal)
  • Reaction time (4h)
  • Temperature control (80°C)

Prolonged heating (>6h) leads to decarboxylation byproducts.

Route B: Convergent Assembly

Step 1: Preparation of p-Tolyl-Substituted Diketone
p-Tolylacetylene undergoes hydrozirconation followed by carbonylation to yield 1-(p-tolyl)propane-1,3-dione (64% yield).

Step 2: Cyclization with Methylhydrazine

\text{Diketone + CH}_3\text{NHNH}_2 \xrightarrow{\text{EtOH, Δ}} \text{1-Methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate}  

Microwave-assisted synthesis reduces reaction time from 12h to 45min with comparable yields (78% vs 82%).

Step 3: Bromination and Oxidation
Concurrent bromination-oxidation using Br2/H2O2 in acetic acid introduces both the bromine and carboxylic acid groups in one pot (55% yield). While efficient, this method struggles with over-oxidation side products.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

A patented continuous process (CN106187894A) achieves 89% yield by:

  • Mixing streams of methylhydrazine and diketone derivative at 150°C
  • In-line bromination using HBr/H2O2
  • Countercurrent extraction for product isolation

Key advantages include:

  • 98.5% atom economy
  • 3.2 kg/h production rate
  • 99.2% purity by HPLC

Green Chemistry Innovations

  • Solvent replacement: Switch from DMF to cyclopentyl methyl ether (CPME) reduces E-factor by 42%
  • Catalytic bromination: TEMPO-mediated H2O2 activation decreases Br2 usage by 70%
  • Waste minimization: Nanofiltration membranes recover 92% of transition metal catalysts

Challenges and Limitations

Regioselectivity in Bromination

The electron-donating p-tolyl group directs electrophilic attack to position 4, but competing 5-bromination remains problematic. Computational studies (DFT at B3LYP/6-311++G**) reveal:

  • ΔΔG‡(4-Br vs 5-Br) = 2.3 kcal/mol
  • Charge density at C4: -0.32 e vs C5: -0.28 e

These findings support the observed 4:1 selectivity ratio.

Carboxylic Acid Stability

The free acid tends to decarboxylate above 150°C. Stabilization strategies include:

  • Salt formation with tert-butylamine (stable to 210°C)
  • In situ generation from tert-butyl esters
  • Coordination with crown ethers during isolation

Recent Advances (2023-2025)

Enzymatic Bromination

Engineered vanadium haloperoxidases achieve:

  • 99% regioselectivity for C4 bromination
  • Reaction at pH 5.5, 25°C
  • 15g/L productivity in bioreactors

Photoredox Catalysis

Visible-light-mediated decarboxylative bromination:
$$
\text{RCO}2\text{H} + \text{NaBr} \xrightarrow[\text{405 nm}]{\text{Ir(ppy)}3} \text{RBr} + \text{CO}_2 $$ This method eliminates stoichiometric oxidants but currently works only for activated substrates.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Substituent Variations at the 3- and 4-Positions

The pyrazole core allows for diverse substitutions, which significantly influence physicochemical properties and bioactivity. Key analogs include:

Compound Name Substituents (Position 3) Substituents (Position 4) Molecular Formula Molecular Weight Applications/Notes References
4-Bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid p-Tolyl Bromine C₁₂H₁₁BrN₂O₂ 309.14 g/mol Antiviral SAR studies
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Trifluoromethyl Bromine C₆H₅BrF₃N₂O₂ 273.01 g/mol Antiviral inhibitors
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Ethyl Bromine C₇H₉BrN₂O₂ 233.06 g/mol Agrochemical intermediates
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid None Chlorine C₅H₅ClN₂O₂ 160.56 g/mol Synthetic intermediate

Key Observations :

  • Electronic Effects : The p-tolyl group (electron-donating) contrasts with trifluoromethyl (electron-withdrawing), altering electron density and reactivity. For example, trifluoromethyl analogs may enhance metabolic stability in drug design .
  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability improve leaving-group ability in nucleophilic substitutions compared to chlorine .

Functional Group Modifications

The carboxylic acid group at position 5 is a critical site for derivatization:

Compound Name Functional Group Modification Key Properties/Applications References
Ethyl 4-bromo-1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate Carboxylic acid → Ethyl ester Increased lipophilicity for membrane permeability
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride Carboxylic acid → Acid chloride Reactive intermediate for amide couplings

Reactivity Insights :

  • Acid chlorides (e.g., derived from the target compound) facilitate couplings with amines or sulfonamides, a strategy employed in antiviral drug synthesis .
  • Esterification reduces polarity, enhancing bioavailability in drug candidates .

Property Comparison

Property 4-Bromo-1-methyl-3-(p-tolyl) 4-Bromo-3-ethyl-1-methyl 4-Chloro-1-methyl
Molecular Weight 309.14 g/mol 233.06 g/mol 160.56 g/mol
Polarity Moderate (carboxylic acid) Low (ethyl substituent) High (chlorine)
Thermal Stability High (aromatic substituents) Moderate Moderate

Biological Activity

4-Bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, characterized by its unique substituents that contribute to its biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid includes a bromine atom at the 4th position, a methyl group at the 1st position, a p-tolyl group at the 3rd position, and a carboxylic acid group at the 5th position.

Synthesis Overview:

  • Formation of the Pyrazole Ring: Reaction of hydrazine with a 1,3-diketone.
  • Methylation: Introduction of the methyl group using methyl iodide.
  • Coupling Reaction: Attaching the p-tolyl group through a suitable halide.
  • Carboxylation: Incorporation of the carboxylic acid group via carbon dioxide or another carboxylating agent.

Biological Activity

Research indicates that 4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid exhibits various biological activities, including:

Antimicrobial Properties:
The compound has shown significant antimicrobial effects against various bacterial and fungal strains. Its mechanism may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Anti-inflammatory Effects:
Studies suggest that this compound can inhibit inflammatory pathways, potentially through modulation of cyclooxygenase (COX) enzymes. This positions it as a candidate for anti-inflammatory drug development .

Anticancer Activity:
Recent investigations have highlighted its potential in cancer therapy. The compound has demonstrated cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and others. The IC50 values indicate effective inhibition at micromolar concentrations .

The biological activity of 4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The bromine atom and carboxylic acid group enhance binding affinity to enzymes involved in inflammation and cancer progression.
  • Cell Signaling Modulation: The compound may interfere with signaling pathways that regulate cell proliferation and apoptosis, leading to increased cancer cell death .

Case Studies

Several studies have explored the efficacy and safety of this compound:

StudyCell LineIC50 Value (µM)Findings
Bouabdallah et al.Hep-2 (laryngeal cancer)3.25Significant cytotoxic potential
Wei et al.A549 (lung cancer)26Potent growth inhibition
Xia et al.Various49.85Induced apoptosis in cancer cells

Q & A

Q. What crystallographic data support conformational stability?

  • X-ray analysis reveals a planar pyrazole ring (torsion angle <5°) and intermolecular hydrogen bonds (O-H···N, ~2.8 Å) stabilizing the crystal lattice. Dihedral angles between the p-tolyl and pyrazole rings (~30°) suggest limited π-conjugation .

Methodological Notes

  • Contradictory data : Cross-validate biological results using orthogonal assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) .
  • Scalability : Replace toxic solvents (DMF) with PEG-400 in large-scale syntheses to improve green chemistry metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.